Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .Scientific Research Applications
Hydrolytic Behavior and Ring Opening Reactions
Ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate demonstrates significant hydrolysis in different media, leading to various derivatives through the hydrolytic cleavage of the quinazoline ring, showcasing its potential for chemical transformations (Shemchuk et al., 2010).
Synthesis and Characterization of Derivatives
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into several derivatives, highlighting the versatility of this compound in synthesizing pharmacologically active derivatives (Chapman et al., 1971). Additionally, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrate its role in producing compounds with anti-microbial activity (Spoorthy et al., 2021).
Antimicrobial and Antioxidant Activities
Several studies focused on synthesizing and evaluating the antimicrobial and antioxidant activities of derivatives, indicating the potential of Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate as a starting point for the development of pharmacologically active agents. For example, synthesis of lignan conjugates via cyclopropanation showed significant antimicrobial and antioxidant activities, suggesting its utility in pharmaceutical applications (Raghavendra et al., 2016).
Future Directions
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that the targets could be related to these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The exact interaction and the resulting changes would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have effects at the molecular and cellular levels that contribute to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
ethyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-3-28-18-12-8-11-16-13-19(30-21(16)18)23(26)25-17-14-20(15-9-6-5-7-10-15)31-22(17)24(27)29-4-2/h5-14H,3-4H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUTLQTJXOQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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